molecular formula C11H11ClO4 B094583 7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one CAS No. 15815-79-9

7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one

Cat. No. B094583
CAS RN: 15815-79-9
M. Wt: 242.65 g/mol
InChI Key: FODMMACJFYQIHT-UHFFFAOYSA-N
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Description

“7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarins has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthetic route involves carboxylation of chlorinated 2,4-dimethoxy-6-methylbenzoic acids, yielding homophthalic acids . The corresponding homophthalic anhydrides were acetylated and decarboxylated to produce isocoumarins .


Molecular Structure Analysis

The molecular structure of “7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one” can be analyzed based on its atomic coordinates and displacement parameters . The crystal structure of this compound is monoclinic, with a space group of P 2 1 .


Chemical Reactions Analysis

The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this product with various azoles led to a series of coumarin-derived azolyl ethanols .

Future Directions

The future directions for the study of “7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one” could include further investigation into its biological properties and potential applications in the pharmaceutical industry . Additionally, more research could be done to optimize its synthesis methods .

properties

IUPAC Name

7-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(14)16-5/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODMMACJFYQIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(=O)O1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

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